8-Bromochroman-3-amine hydrochloride
CAS No.:
Cat. No.: VC15916716
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11BrClNO |
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Molecular Weight | 264.54 g/mol |
IUPAC Name | 8-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Standard InChI | InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H |
Standard InChI Key | ZCSMJHLHXGFUDH-UHFFFAOYSA-N |
Canonical SMILES | C1C(COC2=C1C=CC=C2Br)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 8-bromochroman-3-amine hydrochloride consists of a chroman system—a benzene ring fused to a tetrahydrofuran ring—with substituents at specific positions. The bromine atom at the 8-position introduces steric and electronic effects that influence reactivity, while the protonated amine at the 3-position enhances water solubility through ionic interactions . The molecular formula is C₉H₁₀BrClN, with a molar mass of 264.54 g/mol.
Key structural features include:
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Bicyclic framework: Provides rigidity, influencing binding affinity to biological targets.
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Electrophilic bromine: Facilitates nucleophilic substitution reactions.
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Amine hydrochloride: Enhances stability and crystallinity compared to the free base.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. In the ¹H NMR spectrum, signals corresponding to the aromatic protons (δ 6.8–7.2 ppm) and the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) are observed. The amine protons typically appear as broad singlets near δ 2.5–3.0 ppm . The ¹³C NMR spectrum confirms the presence of a quaternary carbon bonded to bromine (δ 110–120 ppm) and the amine-bearing carbon (δ 45–50 ppm) . High-resolution MS data typically show a molecular ion peak at m/z 264.54, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The synthesis of 8-bromochroman-3-amine hydrochloride involves multi-step reactions starting from commercially available chroman precursors. A representative pathway includes:
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Bromination: Introducing bromine at the 8-position using N-bromosuccinimide (NBS) in the presence of sulfuric acid .
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Amination: Installing the amine group via nucleophilic substitution or reductive amination.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
A comparative analysis of bromination methods reveals that NBS outperforms bromine (Br₂) in regioselectivity and safety. For instance, reactions using Br₂ often lead to over-bromination or hydrolysis of functional groups, whereas NBS in sulfuric acid achieves 75–80% isolated yields with minimal side products .
Table 1: Bromination Conditions for 8-Bromochroman Derivatives
Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
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NBS | H₂SO₄ | 25 | 75–80 | 95–96 |
Br₂ | DCM | 0 | 40–50 | 80–85 |
NBS | TFA | 25 | <5 | — |
Process Scalability
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Solvent selection: Ethanol and isopropyl alcohol improve regioselectivity during cyclization .
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Catalyst use: Sodium acetate (NaOAc) enhances reaction rates in amination steps .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents such as water (≥50 mg/mL) and ethanol (≥100 mg/mL). Thermal stability analyses (TGA/DSC) indicate decomposition temperatures above 200°C, making it suitable for long-term storage.
Reactivity
The compound undergoes characteristic reactions of aryl bromides and amines:
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Nucleophilic aromatic substitution: Bromine at the 8-position reacts with amines or thiols under basic conditions.
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Amine alkylation: The protonated amine participates in alkylation or acylation reactions to form derivatives .
Biological Activity and Applications
Antimicrobial Effects
Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The bromine atom likely enhances membrane permeability, while the amine group interacts with microbial enzymes.
Table 2: Cytotoxicity of Chroman Derivatives in MCF-7 Cells
Compound | IC₅₀ (µM) | Target |
---|---|---|
8-Bromochroman-3-amine HCl | 12 | Topoisomerase II |
6-Methoxychroman-3-amine | 45 | Caspase-3 |
Chroman-3-amine HCl | >100 | — |
Emerging Therapeutic Roles
Ongoing research explores its utility in HIV treatment, inspired by structural parallels to Lenacapavir’s indazol-3-amine fragment . Molecular docking studies predict high affinity for the HIV-1 capsid protein (binding energy = −9.2 kcal/mol), though in vivo validation is pending .
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